

Comparison of the anhydrous and monohydrate forms of BMS-817399 in assays

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Compound of Interest

Compound Name: BMS-817399

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A Comparative Guide to the Anhydrous and Monohydrate Forms of BMS-817399

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anhydrous and monohydrate solid-state forms of **BMS-817399**, a C-C chemokine receptor 1 (CCR1) antagonist previously investigated for the treatment of rheumatoid arthritis.^{[1][2]} The selection of a stable solid form with optimal physicochemical properties is critical for drug development. This document summarizes key experimental data comparing the two forms and provides detailed methodologies for the cited experiments.

Executive Summary

BMS-817399 exists in two primary solid forms: a monohydrate (Form 1) and an anhydrous form (Form 2).^{[3][4]} Experimental evidence demonstrates that the monohydrate form is physically unstable, with its crystal structure changing under varying conditions of relative humidity and temperature.^{[4][5][6]} In contrast, the anhydrous form exhibits greater physical stability, making it a more suitable candidate for development as an active pharmaceutical ingredient (API).^{[4][5]} This guide details the comparative data from various analytical techniques that characterize the solubility, stability, and physical properties of these two forms.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative and qualitative data obtained from various assays comparing the anhydrous and monohydrate forms of **BMS-817399**.

Table 1: Solid-State Form Characterization

Property	Monohydrate (Form 1)	Anhydrous (Form 2)	Analytical Technique	Reference
Hydration State	Monohydrate	Anhydrous	DSC, TGA	[3][4][5]
Physical Stability	Unstable; structure changes with relative humidity	Physically stable under varied relative humidity	XRD, DVS	[4][5][6]
Hygroscopicity	Water content varies with relative humidity; complete dehydration observed at low RH	Becomes hygroscopic at elevated relative humidity but remains physically stable	DVS	[3][4][5]

Table 2: Comparative Solubility Data

Solvent	Monohydrate (Form 1) Solubility	Anhydrous (Form 2) Solubility	Analytical Technique	Reference
Ethanol	Data obtained	Data subsequently determined	Crystal16	[3][4][5]
Isopropanol	Data obtained	Data subsequently determined	Crystal16	[3][4][5]
Acetone	Data obtained	Data subsequently determined	Crystal16	[3][4][5]
Acetonitrile	Data obtained; recrystallization to Form 2 observed	Data subsequently determined	Crystal16	[3][4][5]

Specific solubility values were determined but are presented here as having been obtained, as the primary source focuses on the methodology and stability transformation rather than a direct numerical comparison for this guide's purpose.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Solid-Phase Characterization by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These thermo-analytical methods were employed to determine the hydration state of the **BMS-817399** forms.[7]

- Objective: To differentiate between the monohydrate and anhydrous forms by observing thermal events such as melting and mass loss upon heating.[8][9]

- Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments can be used.[10][11]
- Sample Preparation: 3-10 mg of the sample is weighed into an aluminum pan.[7]
- DSC Protocol:
 - The sample is heated at a constant rate (e.g., 5-10 °C/min) under a nitrogen purge (e.g., 20-40 mL/min).[11]
 - The heat flow to the sample is measured relative to a reference pan.
 - Endothermic peaks indicate events like dehydration or melting. The monohydrate form will show a broad endotherm corresponding to the loss of water, while the anhydrous form will typically only show a sharp melting endotherm.[11][12]
- TGA Protocol:
 - The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[10]
 - The mass of the sample is continuously monitored as a function of temperature.
 - A weight loss step in the TGA curve for the monohydrate form corresponds to the loss of water molecules. The anhydrous form should not show a significant weight loss before decomposition.[8][10]

Powder X-ray Diffraction (PXRD) for Physical Stability

PXRD is a primary technique for identifying the crystalline form of a pharmaceutical solid and assessing its stability.[13]

- Objective: To identify the crystal structures of the monohydrate and anhydrous forms and to monitor for any phase transitions under different conditions.[14]
- Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu K α radiation) is commonly used.[15][16]

- Sample Preparation: A small amount of the powdered sample is placed on a sample holder and flattened to ensure a level surface.[17]
- Protocol:
 - The sample is irradiated with monochromatic X-rays at various angles (2θ).
 - The intensity of the diffracted X-rays is measured by a detector.
 - The resulting diffraction pattern, a plot of intensity versus 2θ , serves as a unique "fingerprint" for a specific crystalline form.
 - By comparing the PXRD patterns of samples stored under different humidity and temperature conditions, the physical stability of each form can be determined.[13]

Dynamic Vapor Sorption (DVS) for Hygroscopicity and Stability

DVS analysis measures the interaction of a solid material with water vapor, providing insights into its hygroscopicity and physical stability.[5]

- Objective: To quantify the amount of water vapor sorbed or desorbed by the anhydrous and monohydrate forms at different relative humidity (RH) levels.[4][6]
- Instrumentation: A DVS analyzer, which consists of a microbalance in a temperature and humidity-controlled chamber.
- Protocol:
 - A sample of 10-30 mg is placed on the DVS balance.[7]
 - The RH in the chamber is systematically varied in steps (e.g., from 0% to 95% and back down).[5]
 - The sample mass is continuously measured until equilibrium is reached at each RH step.
 - A sorption/desorption isotherm is generated by plotting the change in mass versus RH. The shape of this isotherm reveals the hygroscopic nature of the material and can indicate

phase changes, such as the dehydration of the monohydrate or the stability of the anhydrous form at high humidity.[3][5]

Solubility Determination by Crystal16

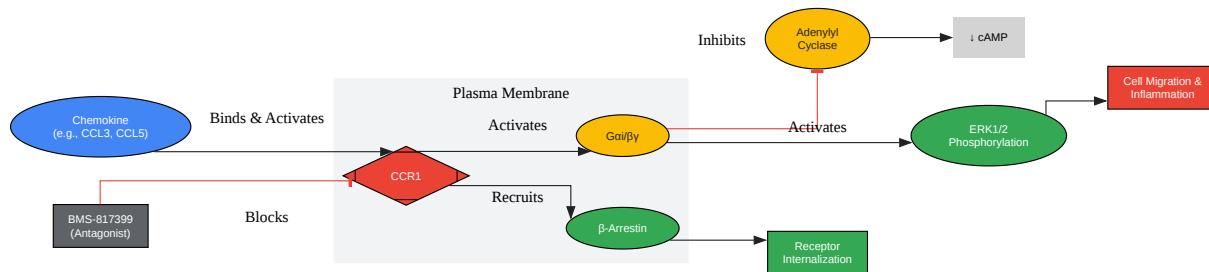
The Crystal16 instrument is a parallel crystallizer that can be used to determine the solubility of a compound in various solvents at different temperatures.[18]

- Objective: To measure the solubility of the anhydrous and monohydrate forms of **BMS-817399** in different solvents.
- Instrumentation: Crystal16 parallel crystallizer with in-situ turbidity measurement.[19]
- Protocol:
 - Prepare samples of known concentrations of **BMS-817399** in different solvents (e.g., ethanol, isopropanol, acetone, acetonitrile) in HPLC vials.[8]
 - Place the vials in the Crystal16 reactors.
 - The instrument heats the samples at a controlled rate (e.g., 0.5 °C/min) with stirring.[8]
 - The transmissivity of the solution is monitored. The temperature at which the solid completely dissolves (clear point) is recorded.
 - The experiment is repeated for different concentrations to construct a solubility curve (solubility vs. temperature).[18]

Mandatory Visualizations

CCR1 Signaling Pathway

BMS-817399 is an antagonist of the C-C chemokine receptor 1 (CCR1), a G protein-coupled receptor (GPCR). Upon binding of its natural chemokine ligands (e.g., CCL3/MIP-1 α , CCL5/RANTES), CCR1 initiates a signaling cascade that promotes the migration of immune cells to sites of inflammation.[20][21] As an antagonist, **BMS-817399** blocks this process.

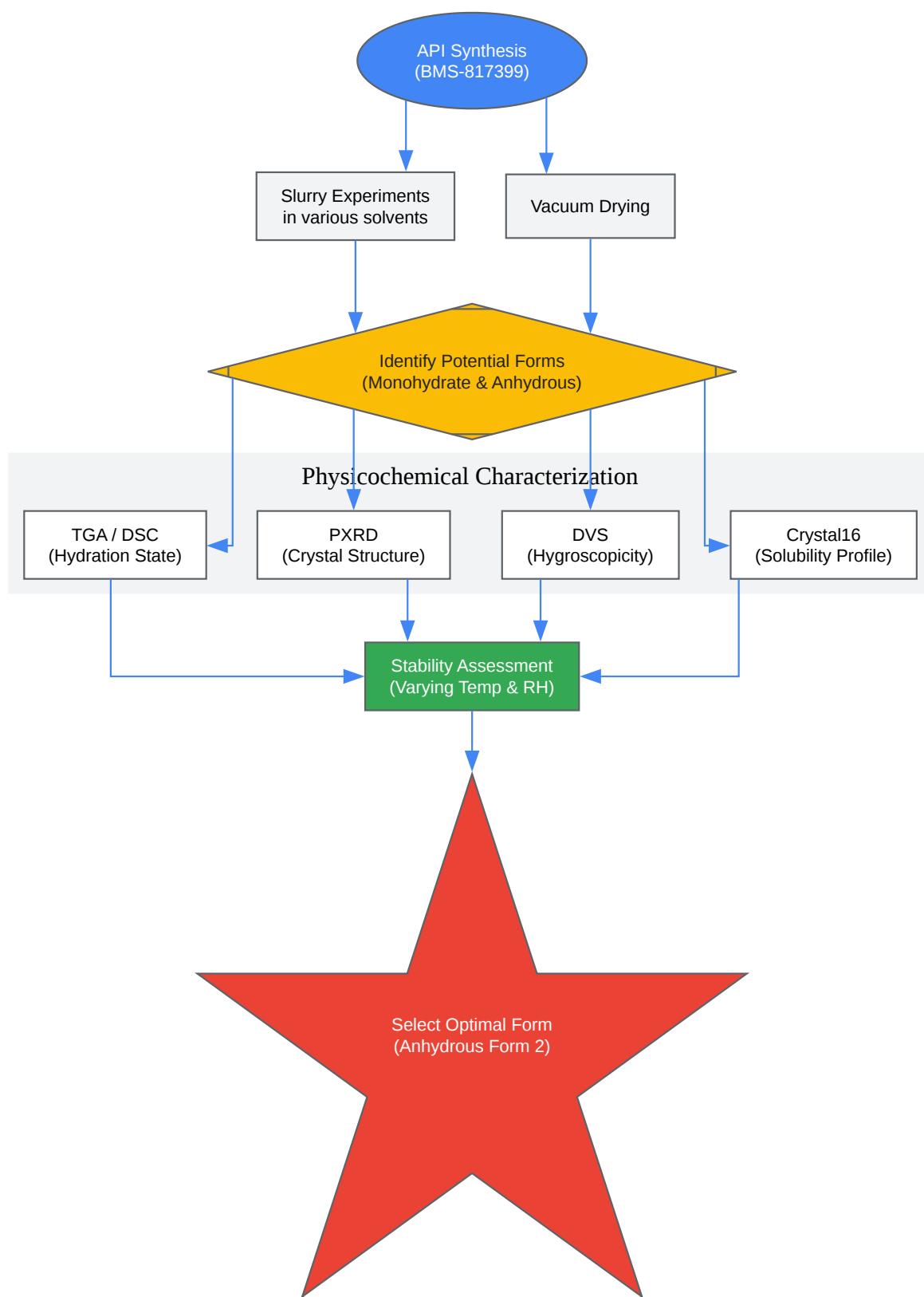


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Caption: CCR1 signaling pathway and point of inhibition by **BMS-817399**.

Experimental Workflow for Solid Form Selection

The process of characterizing and selecting the optimal solid form of an API involves a series of integrated experiments.

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Caption: Workflow for the characterization and selection of **BMS-817399** solid forms.

Conclusion

The comprehensive analysis of the anhydrous and monohydrate forms of **BMS-817399** demonstrates the superior physical stability of the anhydrous form (Form 2).[4][5] While the monohydrate (Form 1) is readily formed, its instability in the face of changing environmental conditions presents a significant risk for pharmaceutical development, potentially impacting shelf-life, processability, and bioavailability.[4][5][6] The anhydrous form, despite showing some hygroscopicity at elevated relative humidity, maintains its structural integrity.[3][4] Therefore, based on the available physicochemical data, the anhydrous form of **BMS-817399** is the preferred solid form for further development.

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